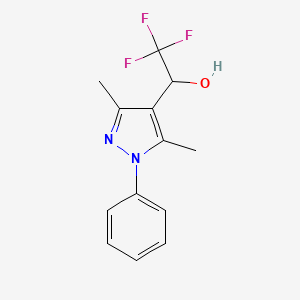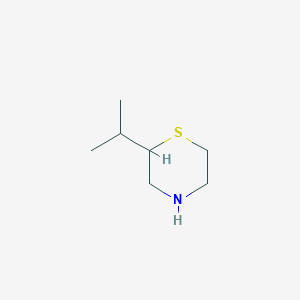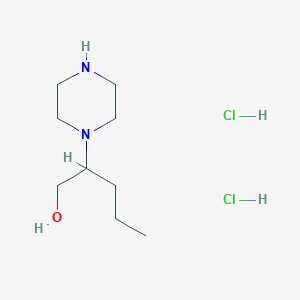
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C10H11F3N2 and its molecular weight is 216.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Hydrogenation and Pharmaceutical Applications
1,2,3,4-tetrahydroquinoxaline derivatives, including 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline, are significant in pharmaceutical research. The asymmetric hydrogenation of quinoxalines is a key method for producing these derivatives, which are vital in creating enantioenriched compounds. These compounds have shown potential as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, crucial for pharmaceutical applications. This importance stems from their chirality, which plays a significant role in bioactivity (Tang et al., 2009).
Fluorescence-Based Detection of Nitroaromatics
A tetrahydroquinoxaline derivative has been synthesized for detecting nitroaromatic compounds. This application is critical in environmental monitoring and security fields, as it allows for the detection of trace amounts of hazardous substances like nitrobenzene and nitrotoluenes (Fu et al., 2018).
Antioxidant Activity
Tetrahydroquinoxalines, particularly 1,2,3,4-tetrahydroquinoxalines like this compound, exhibit significant antioxidant activities. This property makes them valuable for research in materials science, especially in studying the stability and degradation of polymers (Nishiyama et al., 2003).
Luminescence and Optical Energy Gap Studies
Tetrahydroquinoxalines are also explored for their photophysical properties. Studies on complexes based on such compounds have revealed interesting luminescence properties and insights into their optical energy gap, which is significant for the development of optoelectronic materials (Yuan et al., 2017).
特性
IUPAC Name |
4-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTZOXDQGVLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)

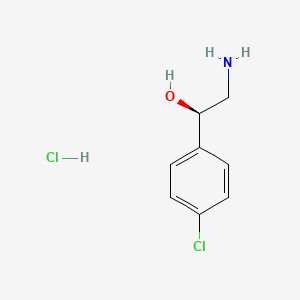
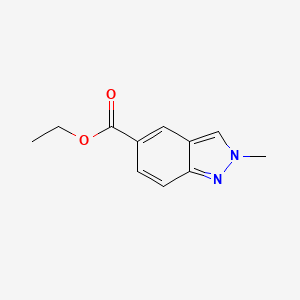
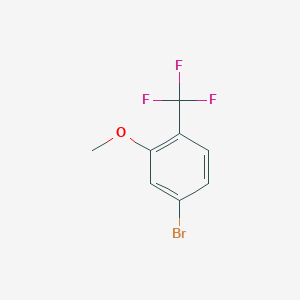

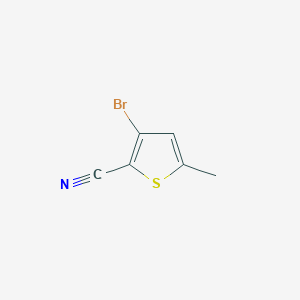
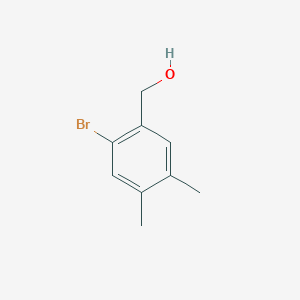

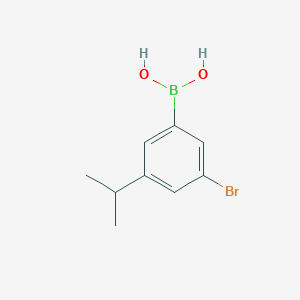
![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)
